molecular formula C11H10N2 B12009106 2-[(E)-2-phenylethenyl]-1H-imidazole

2-[(E)-2-phenylethenyl]-1H-imidazole

Cat. No.: B12009106
M. Wt: 170.21 g/mol
InChI Key: OPHSKKPSEMOQLM-VOTSOKGWSA-N
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Description

2-[(E)-2-phenylethenyl]-1H-imidazole is an organic compound with the molecular formula C11H10N2. This compound features an imidazole ring substituted with a phenylethenyl group, making it a member of the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-phenylethenyl]-1H-imidazole typically involves the reaction of imidazole with styrene under specific conditions. One common method is the condensation reaction between imidazole and styrene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-phenylethenyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-2-phenylethenyl]-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(E)-2-phenylethenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1H-imidazole
  • 4,5-diphenyl-1H-imidazole
  • 2-methyl-1H-imidazole

Uniqueness

2-[(E)-2-phenylethenyl]-1H-imidazole is unique due to its phenylethenyl substitution, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit enhanced antimicrobial activity and different reactivity patterns in chemical reactions .

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-1H-imidazole

InChI

InChI=1S/C11H10N2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-9H,(H,12,13)/b7-6+

InChI Key

OPHSKKPSEMOQLM-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC=CN2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC=CN2

Origin of Product

United States

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